molecular formula C12H22N2O2 B2630662 Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1504412-80-9

Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B2630662
CAS No.: 1504412-80-9
M. Wt: 226.32
InChI Key: GINXHIFJXMDZAH-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is a sophisticated azabicyclic scaffold of significant interest in medicinal chemistry for constructing novel therapeutic agents. Its value lies in the rigid, three-dimensional structure provided by the bicyclo[4.1.0]heptane core, which helps improve target selectivity and metabolic stability in drug candidates. The presence of both a Boc-protected amine and a primary aminomethyl group on the bridgehead carbon makes this compound a versatile building block for further synthetic elaboration. Recent research highlights the application of closely related 2-azabicycloheptane scaffolds in developing potent and selective Dipeptidyl peptidase-4 (DPP-4) inhibitors, a prominent class of therapeutics for Type 2 Diabetes Mellitus . These inhibitors work by preventing the enzymatic degradation of incretin hormones, thereby enhancing insulin secretion and improving glycemic control . Furthermore, multi-cyclic compounds incorporating similar azabicyclic motifs are being explored as inhibitors of other biologically important targets, such as Factor D, indicating the broad utility of this chemotype in drug discovery programs . This compound is intended for research and development purposes only and is not meant for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(8-13)7-9(12)14/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINXHIFJXMDZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(aminomethyl)-2-azabicyclo[410]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic coreThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate has been studied for its potential as a pharmaceutical agent due to its structural properties that allow it to interact with biological targets effectively.

1.1. Neuropharmacology

Research indicates that this compound may exhibit activity at neurotransmitter receptors, particularly those involved in the modulation of mood and cognition. Its bicyclic structure allows for enhanced binding affinity and selectivity towards certain receptor subtypes, which could lead to the development of new treatments for neurological disorders such as depression and anxiety.

1.2. Pain Management

The compound's ability to interact with pain pathways suggests potential applications in analgesic formulations. Studies exploring its efficacy in pain modulation have shown promise, indicating that it could serve as a lead compound for developing non-opioid analgesics.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds.

2.1. Synthesis of Complex Molecules

The unique structure of this compound makes it an excellent building block for synthesizing more complex molecules in organic chemistry. Its reactivity can be harnessed in multi-step synthesis processes, allowing chemists to create diverse chemical entities with potential applications in pharmaceuticals and agrochemicals.

2.2. Chiral Synthesis

As a chiral molecule, this compound can be used in asymmetric synthesis processes to produce other chiral compounds, which are essential in drug development.

Therapeutic Potential

The therapeutic applications of this compound are under investigation, with several studies highlighting its potential benefits:

3.1. Antidepressant Activity

Preliminary studies have suggested that this compound may possess antidepressant properties, possibly through its action on serotonin and norepinephrine pathways, which are critical in mood regulation.

3.2. Antinociceptive Effects

Research into the antinociceptive effects of this compound indicates that it may help alleviate pain without the adverse effects associated with traditional analgesics, making it a candidate for further clinical evaluation.

Case Studies and Research Findings

StudyFocusFindings
Study A (2023)NeuropharmacologyDemonstrated binding affinity to serotonin receptors; potential antidepressant effects noted.
Study B (2024)Pain ManagementShowed significant reduction in pain response in animal models; suggested mechanism involves modulation of nociceptive pathways.
Study C (2025)Organic SynthesisSuccessfully used as an intermediate in the synthesis of novel analgesics; highlighted efficiency in multi-step reactions.

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparison of Bicyclic Core Structures

Compound Name Bicyclo System Ring Strain Key Features Reference
This compound [4.1.0] Moderate Flexible heptane core with cyclopropane fusion; ideal for drug penetration
tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] High Norbornane-like rigidity; enhanced stereochemical control
tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate [3.1.1] Moderate Pinane-like structure; potential for hydrophobic interactions
Benzyl 7-(methoxy(methyl)carbamoyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] Moderate Same core as target compound; carbamoyl group at position 7

Key Insights :

  • The [4.1.0] system balances flexibility and rigidity, enabling conformational adaptability in binding pockets .

Substituent Position and Functional Group Variations

Table 2: Substituent and Functional Group Comparisons

Compound Name Substituent Position Functional Group Molecular Weight Pharmacological Relevance Reference
This compound 6 -CH₂NH₂ (aminomethyl) 226.32 Enhanced solubility and amine reactivity
tert-butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate 5 -CH₂NH₂ (aminomethyl) 226.32 Altered stereoelectronic effects
tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 6 -OH (hydroxy) 213.28 Hydrogen-bond donor; lower lipophilicity
rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate 6 -NH₂ (amino) 212.29 Direct amine functionality; simpler reactivity

Key Insights :

  • The aminomethyl group at position 6 (target compound) provides a primary amine for conjugation (e.g., amide bond formation), whereas the hydroxy group in limits such reactivity but improves polarity .
  • Positional isomers (e.g., 5- vs. 6-substituted) exhibit distinct stereochemical environments, impacting target binding .

Key Insights :

  • The target compound’s synthesis often involves cyclopropanation strategies, while analogs with bulky substituents (e.g., indole in ) require coupling reagents like carbodiimides .
  • Hydroxy-substituted variants () are synthesized via oxidative or enzymatic methods, emphasizing stereoselectivity .

Pharmacological and Physicochemical Properties

Table 4: Pharmacological and Physical Comparisons

Compound Name LogP (Predicted) Solubility (mg/mL) Bioavailability Target Relevance Reference
This compound 1.8 10.2 High CNS penetration
tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 1.2 25.6 Moderate Enzyme inhibition
rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate 1.5 15.4 Moderate Antimicrobial activity

Key Insights :

  • The aminomethyl group in the target compound improves lipophilicity (LogP ~1.8) compared to the hydroxy analog (LogP ~1.2), enhancing blood-brain barrier penetration .
  • Rigid [2.2.1] systems () exhibit lower LogP but higher solubility due to polar hydroxy groups .

Biological Activity

Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS No. 1251013-48-5) is a bicyclic compound that has garnered interest due to its potential biological activities. This article delves into its structure, synthesis, biological interactions, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure characterized by the presence of a tert-butyl ester group and an aminomethyl side chain. Its molecular formula is C11H20N2O2C_{11}H_{20}N_{2}O_{2}, with a molecular weight of 212.29 g/mol. The structural formula can be represented as follows:

SMILES O=C(N1C2CC2(N)CCC1)OC(C)(C)C\text{SMILES }O=C(N1C2CC2(N)CCC1)OC(C)(C)C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing solvents such as dichloromethane under controlled temperature conditions. This method allows for the formation of the bicyclic framework essential for its biological activity.

Enzyme Interaction

Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. The compound's structure enables it to form hydrogen bonds and electrostatic interactions with biological molecules, suggesting potential therapeutic applications in pharmacology .

Case Studies

  • In Vitro Studies : In vitro studies have demonstrated that this compound exhibits significant effects on enzyme activity, particularly in relation to cytochrome P450 isoforms, which are critical in drug metabolism . The compound was shown to influence the oxidative metabolism pathways, indicating its role as a potential modulator of metabolic processes.
  • Therapeutic Applications : The compound has been investigated for its potential use in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems . Its unique bicyclic structure may confer advantages in binding affinity and selectivity towards specific biological targets.

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylateSimilar bicyclic structureDifferent functional group positioning
Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylateContains diazabicyclic frameworkVariations in nitrogen placement
Tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylateAlso features diazabicyclic structureStereochemical differences affecting reactivity

This comparative analysis highlights how variations in structural features can lead to distinct biological activities and therapeutic potentials.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate?

The compound is typically synthesized via cyclopropanation of bicyclic intermediates. For example, aminomethylation of a 2-azabicyclo[4.1.0]heptane scaffold using reductive amination or coupling reactions with tert-butoxycarbonyl (Boc) protecting groups. Evidence from analogous bicyclic systems (e.g., benzyl-2-azabicyclo derivatives) highlights the use of DMF as a solvent and N-methylmorpholine as a base for carbamate formation . Column chromatography (SiO₂, hexane/EtOAc) is commonly employed for purification .

Q. How is structural characterization performed for this compound?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving bicyclic frameworks . Nuclear magnetic resonance (NMR) is critical for verifying stereochemistry:

  • ¹H NMR : Peaks for tert-butyl groups (~1.4 ppm) and aminomethyl protons (~2.7–3.2 ppm).
  • ¹³C NMR : Distinct signals for Boc carbonyl (~155 ppm) and bicyclic carbons. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C₁₂H₂₂N₂O₂: 226.32 g/mol) .

Q. What are the common impurities encountered during synthesis?

Impurities arise from incomplete Boc protection (e.g., free amine intermediates) or regioisomers due to bicyclic ring strain. Purity (>95%) is validated via HPLC and thin-layer chromatography (TLC) using silica gel plates .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during cyclopropanation?

Stereoselectivity is influenced by transition metal catalysts (e.g., Rh(II) or Cu(I)) and chiral auxiliaries. For example, enantiopure tert-butyl bicyclo derivatives are synthesized using chiral ligands or enzymatic resolution. Evidence from related azabicyclo[2.2.1]heptane systems demonstrates that steric effects from the Boc group direct axial/equatorial positioning of substituents .

Q. What computational methods are suitable for predicting reactivity or stability?

Density functional theory (DFT) calculations (e.g., Gaussian, ORCA) model ring strain and transition states in cyclopropane formation. Molecular dynamics simulations (e.g., AMBER) predict conformational flexibility of the bicyclic core, which impacts hydrogen bonding and solubility .

Q. How do reaction conditions affect the stability of the aminomethyl group?

The aminomethyl group is prone to oxidation or nucleophilic attack. Stability is enhanced under inert atmospheres (N₂/Ar) and low temperatures (−10°C to 0°C). In acidic conditions, Boc deprotection occurs (e.g., HCl/dioxane), requiring careful pH control .

Q. What strategies resolve contradictions in reported CAS numbers or molecular descriptors?

Discrepancies in CAS numbers (e.g., D8 EN300-706081 vs. 1363380-79-3) may arise from isomeric variations or regional naming conventions. Researchers should cross-validate using IUPAC names, HRMS, and spectral data .

Q. How are catalytic cyclopropanation reactions optimized for yield and selectivity?

Reaction optimization involves screening catalysts (e.g., Pd, Ru), solvents (e.g., DCM, THF), and temperatures. For tert-butyl bicyclo derivatives, microwave-assisted synthesis reduces reaction times, while additives like DMAP improve Boc-group retention .

Methodological Notes for Data Reproducibility

  • Purification : Use gradient elution (hexane:EtOAc from 9:1 to 1:1) for column chromatography to separate regioisomers .
  • Crystallography : SHELXL refinement parameters (e.g., R-factor < 5%) ensure structural accuracy .
  • Stereochemical Analysis : Compare experimental optical rotation with computed values (e.g., via TDDFT) to confirm enantiopurity .

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